molecular formula C35H61NO12 B1677203 Oleandomycin CAS No. 3922-90-5

Oleandomycin

Cat. No.: B1677203
CAS No.: 3922-90-5
M. Wt: 687.9 g/mol
InChI Key: RZPAKFUAFGMUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleandomycin is synthesized from strains of Streptomyces antibioticus. The process involves fermentation, followed by extraction and purification . The specific synthetic routes and reaction conditions are proprietary to the manufacturers and are not widely published.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces antibioticus cultures. The antibiotic is then extracted from the fermentation broth using organic solvents, followed by purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Oleandomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products Formed: The major products formed from these reactions include epoxides, reduced derivatives, and substituted macrolides .

Properties

The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/

CAS No.

3922-90-5

Molecular Formula

C35H61NO12

Molecular Weight

687.9 g/mol

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione

InChI

InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3

InChI Key

RZPAKFUAFGMUPI-UHFFFAOYSA-N

SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C

Isomeric SMILES

C[C@H]1C[C@H]([C@H]([C@H](O1)O[C@H]2[C@H](C[C@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C

Appearance

Solid powder

Color/Form

White, amorphous powder

3922-90-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oleandomycin
Oleandomycin Phosphate
Phosphate, Oleandomycin

vapor_pressure

3.4X10-25 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleandomycin
Reactant of Route 2
Oleandomycin
Reactant of Route 3
Oleandomycin
Reactant of Route 4
Oleandomycin
Reactant of Route 5
Oleandomycin
Reactant of Route 6
Oleandomycin
Customer
Q & A

Q1: What is Oleandomycin and how does it exert its antimicrobial effects?

A1: this compound is a macrolide antibiotic produced by Streptomyces antibioticus. [, , , , ] Like other macrolides, it primarily acts by binding to the 50S subunit of bacterial ribosomes. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial growth arrest or death. []

Q2: What makes this compound effective against certain bacteria while others remain unaffected?

A2: this compound demonstrates activity against a range of Gram-positive and some Gram-negative bacteria. [, ] Its effectiveness depends on factors like the target bacterium's susceptibility, the ability of this compound to penetrate bacterial cell walls, and the potential presence of resistance mechanisms within the bacteria. [, , , ]

Q3: How does the structure of this compound relate to its biological activity?

A3: this compound consists of a macrocyclic lactone ring decorated with two sugar moieties: oleandrose and desosamine. [, ] Modifications to the oleandrose sugar, specifically at the 2'-hydroxyl group, significantly influence its activity. [, , ] For example, glycosylation at this position by a specific glycosyltransferase inactivates the antibiotic. [, ] Conversely, an extracellular enzyme produced by S. antibioticus can cleave this glucose moiety, thereby reactivating this compound. []

Q4: How does the chemical structure of this compound affect its interaction with ribosomes?

A4: Nuclear Magnetic Resonance (NMR) studies coupled with molecular modeling provide insights into the three-dimensional structure of this compound and its interaction with ribosomes. [] These studies revealed that the lactone ring of this compound predominantly adopts a "folded-out" conformation, while its sugar moieties maintain chair conformations. [] This specific spatial arrangement is crucial for binding to the ribosome and inhibiting protein synthesis. []

Q5: Have there been any attempts to improve the activity of this compound through chemical modifications?

A5: Yes, researchers have synthesized various this compound derivatives to explore structure-activity relationships and enhance its potency. [, ] Notably, the introduction of a sulfonamide group at the 4''-position led to derivatives with improved in vitro activity compared to the parent compound. [] For instance, the para-chlorobenzenesulfonamide analog exhibited significantly enhanced potency. []

Q6: How stable is this compound under different conditions, and what strategies are employed to improve its formulation?

A6: The stability of this compound phosphate is influenced by its physical form (crystalline vs. amorphous) and environmental humidity. [, ] Crystalline forms exhibit higher stability and are less susceptible to humidity-induced degradation. [, ] To enhance stability, solubility, and bioavailability, researchers have investigated various formulation strategies, including the use of different salts and drug delivery systems. [, ]

Q7: What analytical methods are commonly used for the detection and quantification of this compound?

A7: Several analytical techniques have been employed for this compound analysis. These include:

  • Microbiological assays: These methods rely on the inhibitory effect of this compound on the growth of susceptible microorganisms. [, ]
  • Spectrophotometry: This technique exploits the characteristic UV absorbance of this compound at specific wavelengths for quantification. [, ]
  • Polarography: This electrochemical method measures the current flow as this compound undergoes reduction at a mercury-dropping electrode, allowing for quantitative analysis. [, ]
  • High-performance liquid chromatography (HPLC): Coupled with various detectors, HPLC provides a sensitive and specific method for separating and quantifying this compound and its metabolites. [, ]

Q8: Has bacterial resistance to this compound been reported, and if so, what are the underlying mechanisms?

A8: Yes, resistance to this compound has been documented, and several mechanisms contribute to this phenomenon:

  • Target site modification: Mutations in the ribosomal RNA of bacteria can alter the binding site of this compound, reducing its efficacy. []
  • Enzymatic inactivation: Some bacteria possess enzymes like glycosyltransferases that can inactivate this compound by modifying its structure. [, , ]
  • Active efflux: Bacteria can develop efflux pumps that expel this compound from their cells, reducing its intracellular concentration. [, ]

Q9: Does this compound exhibit cross-resistance with other antibiotics?

A9: Yes, cross-resistance between this compound and other macrolides, especially those with 14- and 15-membered rings, has been observed. [, ] This cross-resistance stems from the shared binding site on the bacterial ribosome and the potential for common resistance mechanisms. [, ]

Q10: Are there any documented interactions between this compound and other drugs?

A10: While this document focuses on the scientific aspects, certain studies highlight the interaction of this compound with other antimicrobials. For instance, synergistic effects have been observed when this compound is combined with tetracycline, enhancing their combined antimicrobial activity. [] Conversely, indifferent or even antagonistic interactions have been reported with other antibiotics, emphasizing the complexity of drug combinations and the need for careful evaluation. []

Q11: What are the implications of this compound resistance for its clinical use?

A11: The emergence and spread of this compound resistance pose a significant challenge to its clinical efficacy. [, ] The presence of cross-resistance with other macrolides further complicates treatment options, particularly for infections caused by multi-drug resistant bacteria. [, ] Monitoring resistance patterns, understanding resistance mechanisms, and developing novel therapeutic strategies are crucial to combat this growing concern. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.